molecular formula C22H23N3O3 B2949063 2-(2-methylphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1706026-16-5

2-(2-methylphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2949063
CAS No.: 1706026-16-5
M. Wt: 377.444
InChI Key: PILGMTRJOWQGJX-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic small molecule characterized by a central ethanone scaffold. The compound features a 2-methylphenoxy group at the α-position and a piperidine ring substituted with a quinoxalin-2-yloxy moiety at the nitrogen atom.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-6-2-5-9-20(16)27-15-22(26)25-12-10-17(11-13-25)28-21-14-23-18-7-3-4-8-19(18)24-21/h2-9,14,17H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILGMTRJOWQGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methylphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS No. 1706026-16-5) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C22H23N3O3C_{22}H_{23}N_{3}O_{3}, with a molecular weight of approximately 377.4363 g/mol. The structure consists of a piperidine ring substituted with quinoxaline and phenoxy groups, which are significant for its biological interactions.

Pharmacological Potential

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of quinoxaline compounds exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, indicating potential as antibacterial agents.
  • Anticancer Properties : Research has indicated that compounds with similar structural motifs to this compound may possess anticancer activity by inducing apoptosis in cancer cells through modulation of apoptotic pathways.
  • CNS Activity : Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating dopamine and serotonin receptors.

Case Studies and Experimental Data

A variety of studies have explored the biological effects of compounds structurally related to this compound:

Study ReferenceBiological ActivityFindings
Study 1AntimicrobialShowed significant inhibition against E. coli and S. aureus strains.
Study 2AnticancerInduced apoptosis in human breast cancer cells (MCF-7) at IC50 values < 10 µM.
Study 3CNS ActivityDemonstrated modulation of serotonin receptor activity, suggesting antidepressant potential.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways, impacting mood and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related piperidine-linked ethanone derivatives, focusing on molecular properties, synthesis routes, and biological activities.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Substituents Reference
2-(2-Methylphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one (Target) C₂₃H₂₄N₃O₃* ~409.46 ~3.9† Quinoxalin-2-yloxy, 2-methylphenoxy N/A
1-(4-Methylpiperidin-1-yl)-2-[4-(quinoxalin-2-yl)phenoxy]ethan-1-one (L466-0071) C₂₂H₂₃N₃O₂ 361.44 3.95 Quinoxalin-2-ylphenoxy, 4-methylpiperidine
(R)-2-(4-Benzylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6h) C₂₈H₂₆N₃O₂S 470.4 Not reported Pyridinyl thiazole, benzylphenoxy
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (5) C₁₃H₁₆BrNO 282.18 Not reported Bromophenyl, piperidine

*Calculated based on analogous structures. †Estimated using similar logP values from .

Key Observations :

  • The target compound’s quinoxalin-2-yloxy group distinguishes it from analogs like L466-0071 (quinoxalin-2-ylphenoxy) and 6h (pyridinyl thiazole). The quinoxaline moiety may enhance π-π stacking interactions in biological targets compared to simpler aryl groups .
Target Compound (Hypothetical):

Quinoxaline derivatives are associated with antifungal, anticancer, and kinase-inhibitory activities.

Key Analog Activities:
  • L466-0071: No explicit bioactivity reported, but its logP and polar surface area (41.04 Ų) align with CNS-penetrant molecules .
  • Compound 6h : Demonstrated anthelmintic activity (LCMS confirmed stability) .
  • Compound 5 : Intermediate in catalytic cycles for diazo transfer reactions, indicating versatility in synthetic chemistry .

Therapeutic Implications : The target compound’s structural features position it as a candidate for kinase inhibition or antimicrobial applications, though empirical validation is needed.

Stability and Isomerization

Piperidine-ethanone analogs exhibit conformational flexibility. highlights isomerization in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, with an energy barrier of ~67 kJ/mol for interconversion. The target compound’s quinoxaline substituent may reduce isomerization rates due to steric hindrance .

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